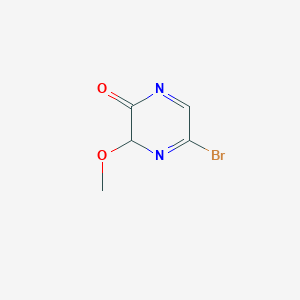
6-bromo-2-methoxy-2H-pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methoxy-2H-pyrazin-3-one is a heterocyclic compound that contains a bromine atom, a methoxy group, and a pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methoxy-2H-pyrazin-3-one typically involves the bromination of 2-methoxy-2H-pyrazin-3-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-2H-pyrazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized Products: Compounds with additional oxygen-containing functional groups.
Reduced Products: Compounds with the bromine atom removed or replaced with hydrogen.
Scientific Research Applications
6-Bromo-2-methoxy-2H-pyrazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 6-bromo-2-methoxy-2H-pyrazin-3-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrazinone ring.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a benzo[b][1,4]oxazinone ring with a bromine atom and a methyl group.
3-Bromo-6-methoxy-2-methylpyridine: Similar in structure but with a methyl group instead of a pyrazinone ring.
Uniqueness
6-Bromo-2-methoxy-2H-pyrazin-3-one is unique due to its specific combination of a bromine atom, a methoxy group, and a pyrazinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H5BrN2O2 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
6-bromo-2-methoxy-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2,5H,1H3 |
InChI Key |
XWIHTHTVQBHZSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=O)N=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















